Trimethoprim-PEG-amine (trifluoroacetate salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

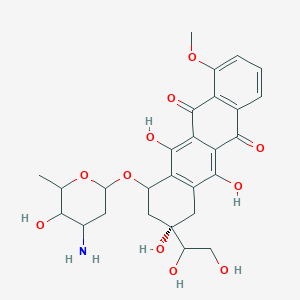

Trimethoprim is an antibiotic that inhibits dihydrofolate reductase (DHFR) and shows selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Commonly used in combination with sulfamethoxazole to minimize acquired resistance, trimethoprim has long been used against urinary tract infections. Trimethoprim-PEG-amine is a conjugated form of trimethoprim linked with polyethylene glycol (PEG) amine. The addition of PEG to drugs can provide greater solubility, longer duration of exposure, and the potential to overcome resistance associated with the drug.

Aplicaciones Científicas De Investigación

Antibacterial Properties and Synergistic Action with Sulphonamides Trimethoprim, a significant component of Trimethoprim-PEG-amine (trifluoroacetate salt), shows potent antibacterial properties, particularly when combined with sulphonamides. This synergistic action enhances its effectiveness against a wide range of bacteria, making it a key subject of study in the field of infectious diseases and antibiotic resistance (Darrell, Garrod, & Waterworth, 1968).

Improving Solubility and Drug Delivery Studies have focused on improving the solubility and delivery of Trimethoprim by forming novel salts, such as those with amino acids. These efforts aim to enhance the drug’s bioavailability, a crucial aspect in the development of more effective therapeutic agents (Elshaer, Hanson, Worthington, Lambert, & Mohammed, 2012).

Molecular Structure and Interaction Analysis Research on the molecular structure of Trimethoprim-PEG-amine (trifluoroacetate salt) reveals insights into its hydrogen-bonding patterns and interaction with other molecules. Understanding these interactions is vital for drug design and the development of more effective pharmaceutical compounds (Francis, Muthiah, Bocelli, & Righi, 2002).

Metabolic Cascade Effects in Bacterial Cells The action of Trimethoprim extends beyond its primary target, affecting other critical enzymes in bacterial metabolism. Such findings are crucial for understanding the comprehensive impact of this drug on bacterial cells and for developing strategies to counteract resistance (Kwon, Lu, Melamud, Khanam, Bognar, & Rabinowitz, 2008).

Applications in Nanotechnology and Targeted Drug Delivery Research on poly(ethylene glycol) silane, related to PEG in Trimethoprim-PEG-amine, demonstrates its utility in biomedical applications like magnetic resonance imaging (MRI) and controlled drug delivery. This highlights the versatility of PEG-based compounds in various medical fields (Kohler, Fryxell, & Zhang, 2004).

Propiedades

Nombre del producto |

Trimethoprim-PEG-amine (trifluoroacetate salt) |

|---|---|

Fórmula molecular |

C23H36N6O7 · 3CF3COOH |

Peso molecular |

850.6 |

InChI |

InChI=1S/C23H36N6O7.3C2HF3O2/c1-31-18-12-16(11-17-14-20(25)29-23(26)28-17)13-19(32-2)22(18)36-15-21(30)27-4-6-34-8-10-35-9-7-33-5-3-24;3*3-2(4,5)1(6)7/h12-14H,3-11,15,24H2,1-2H3,(H,27,30)(H4,25,26,28,29);3*(H,6,7) |

Clave InChI |

MVIXUVNYEFTCGL-UHFFFAOYSA-N |

SMILES |

COC1=C(OCC(NCCOCCOCCOCCN)=O)C(OC)=CC(CC2=CC(N)=NC(N)=N2)=C1.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |

Sinónimos |

N-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-2-(4-((2,6-diaminopyrimidin-4-yl)methyl)-2,6-dimethoxyphenoxy)acetamide tris(2,2,2-trifluoroacetate) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.